Acetyl iodide, trifluoro-

Catalog No.
S15352273
CAS No.
354-36-9
M.F
C2F3IO
M. Wt
223.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl iodide, trifluoro-

CAS Number

354-36-9

Product Name

Acetyl iodide, trifluoro-

IUPAC Name

2,2,2-trifluoroacetyl iodide

Molecular Formula

C2F3IO

Molecular Weight

223.92 g/mol

InChI

InChI=1S/C2F3IO/c3-2(4,5)1(6)7

InChI Key

MTRCYRVBLMQHPZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)I

Acetyl iodide, trifluoro- is a chemical compound that features a trifluoromethyl group attached to an acetyl iodide structure. Its chemical formula is C2F3I\text{C}_2\text{F}_3\text{I} and it is categorized as an organofluorine compound. The trifluoromethyl group (CF3-\text{CF}_3) is known for imparting unique properties to the molecules it is part of, such as increased lipophilicity and altered reactivity compared to non-fluorinated analogs. Acetyl iodide itself is a reactive acyl halide, typically used in organic synthesis for introducing acetyl groups into various substrates.

Typical of acyl halides and trifluoromethyl compounds:

  • Nucleophilic Acyl Substitution: The carbonyl carbon in acetyl iodide can undergo nucleophilic attack by various nucleophiles, leading to the formation of acetylated products.
  • Trifluoromethylation Reactions: The trifluoromethyl group can be introduced into organic molecules via radical or electrophilic trifluoromethylation pathways, often utilizing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts .
  • Hydrolysis: Acetyl iodide reacts with water to produce trifluoroacetic acid and hydroiodic acid, which are both significant in organic synthesis and industrial applications .

Synthesis of acetyl iodide, trifluoro- can be achieved through several methods:

  • Direct Halogenation: The compound can be synthesized by reacting acetyl chloride with iodine in the presence of a suitable solvent under controlled conditions.
  • Trifluoromethylation of Acetyl Iodide: Trifluoromethyl iodide can be generated through the reaction of iodine with perfluorinated compounds in the presence of catalysts, followed by subsequent reactions with acetic acid derivatives .
  • Electrophilic Trifluoromethylation: Utilizing electrophilic reagents that generate the trifluoromethyl cation can also lead to the desired compound through careful selection of substrates and reaction conditions.

Acetyl iodide, trifluoro- has potential applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing both acetyl and trifluoromethyl groups into organic molecules, which can enhance their properties for pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it may be useful in developing new materials with specific characteristics related to fluorination.
  • Chemical Research: It can be employed in studies focused on the reactivity of acyl halides and the effects of fluorination on chemical behavior.

Interaction studies involving acetyl iodide, trifluoro- typically focus on its reactivity with nucleophiles and electrophiles:

  • Nucleophilic Reactions: Studies have shown that various nucleophiles (amines, alcohols) react with acetyl iodide to form amides or esters, respectively.
  • Radical Interactions: The trifluoromethyl group can participate in radical reactions, influencing the stability and reactivity of intermediates formed during these processes .

Acetyl iodide, trifluoro- shares structural similarities with several other compounds that contain either acyl halides or trifluoromethyl groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Acetyl chlorideAcyl halideLess reactive than acetyl iodide
Trifluoroacetyl chlorideTrifluoroacetic acid derivativeHighly reactive; used in similar applications
Trifluoromethyl iodideOrganofluorine compoundUsed primarily for introducing trifluoromethyl groups
IodotrimethylsilaneOrganosilicon compoundUsed for silicon-based reactions

Acetyl iodide, trifluoro- stands out due to its dual functionality as both an acylating agent and a source of the highly reactive trifluoromethyl group, making it particularly valuable in synthetic organic chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

223.89460 g/mol

Monoisotopic Mass

223.89460 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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